

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 3-Heptanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Heptanol

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectrum of **3-heptanol**. The document presents quantitative ^1H and ^{13}C NMR data in clearly structured tables, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure and its magnetic environments. This information is critical for the structural elucidation, identification, and purity assessment of **3-heptanol** in research and development settings.

Nuclear Magnetic Resonance Data of 3-Heptanol

The following tables summarize the ^1H and ^{13}C NMR spectral data for **3-heptanol**. The data is compiled from the Spectral Database for Organic Compounds (SDBS).

^1H NMR Spectral Data

Solvent: CDCl_3 Spectrometer Frequency: 90 MHz

Chemical Shift (δ) [ppm]	Multiplicity	Integration (No. of Protons)	Assignment
0.90	Triplet	3	H-7
0.91	Triplet	3	H-1
1.2-1.6	Multiplet	8	H-2, H-4, H-5, H-6
1.63	Singlet	1	O-H
3.55	Multiplet	1	H-3

^{13}C NMR Spectral Data

Solvent: CDCl_3 Spectrometer Frequency: 22.63 MHz

Chemical Shift (δ) [ppm]	Assignment
10.0	C-1
14.0	C-7
19.1	C-6
30.1	C-2
39.2	C-5
74.0	C-4
74.0	C-3

Experimental Protocol

The following is a representative experimental protocol for acquiring the NMR spectrum of **3-heptanol**.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3-heptanol** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
- Place the sample into the NMR magnet.
- Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the residual solvent peak of CDCl_3 to 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR.

Visualization of 3-Heptanol Structure and NMR Assignments

The following diagram illustrates the chemical structure of **3-heptanol** with annotations corresponding to the proton and carbon assignments in the NMR spectra.

3-Heptanol with NMR assignments.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com